molecular formula C9H12FN B3215531 4-Tert-butyl-2-fluoropyridine CAS No. 116241-60-2

4-Tert-butyl-2-fluoropyridine

Cat. No. B3215531
CAS RN: 116241-60-2
M. Wt: 153.2 g/mol
InChI Key: MRAIDGBWVXPHAL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-fluoropyridine is a pyridine derivative . Pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) are known to be used in amide activation systems for the direct transformation of both secondary and tertiary amides .


Synthesis Analysis

The synthesis of fluoropyridines, including 4-Tert-butyl-2-fluoropyridine, involves methods such as Umemoto reaction and Balts-Schiemann reaction . Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine) can serve as an alternative amide activation system for the direct transformation of both secondary and tertiary amides .


Molecular Structure Analysis

The molecular formula of 4-Tert-butyl-2-fluoropyridine is C9H12FN, and its molecular weight is 153.199 g/mol .


Chemical Reactions Analysis

Tf2O/TTBP-mediated amide transformation reactions were investigated with 4-Tert-butyl-2-fluoropyridine. The results showed that TTBP can serve as an alternative amide activation system for the direct transformation of both secondary and tertiary amides .

Scientific Research Applications

Synthesis of Medicinal Compounds

4-Tert-butyl-2-fluoropyridine has been employed in the synthesis of various medicinal compounds. For example, it has been used in the preparation of 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry as dipeptidyl peptidase IV inhibitors. These compounds are synthesized using N-protected fluoropyrrolidine-2-carbonyl fluorides, derived from 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, and are useful intermediates in the production of various medicinal compounds (Singh & Umemoto, 2011).

Dye-Sensitized Solar Cells

In the field of renewable energy, 4-tert-butyl-2-fluoropyridine plays a critical role in enhancing the efficiency of dye-sensitized solar cells (DSSCs). It has been found to increase the photovoltaic performance of solid-state DSSCs by shifting the energy levels of titanium dioxide away from the energy levels of spiro-OMeTAD, resulting in a higher photovoltage. This is achieved through its function as a favorable additive in these solar cells (Yang et al., 2018).

Organic Synthesis and Catalysis

4-Tert-butyl-2-fluoropyridine is also utilized in organic synthesis and catalysis. It has been shown to be an effective additive in Ni(II)/Cr(II)-mediated coupling reactions, improving homogeneity and reproducibility, and inhibiting the homo-coupling of vinyl iodides or triflates. This application underscores its utility in facilitating complex chemical reactions (Stamos et al., 1997).

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-fluoropyridine involves its use in amide activation systems for the direct transformation of both secondary and tertiary amides .

properties

IUPAC Name

4-tert-butyl-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAIDGBWVXPHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283987
Record name 4-(1,1-Dimethylethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-fluoropyridine

CAS RN

116241-60-2
Record name 4-(1,1-Dimethylethyl)-2-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116241-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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